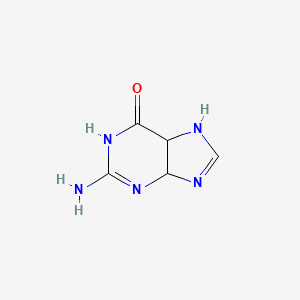
2-Amino-5,7-dihydro-3H-purin-6(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5,7-dihydro-3H-purin-6(4H)-one is a heterocyclic organic compound that belongs to the purine family. Purines are vital components of nucleic acids, which are essential for the storage and transmission of genetic information in all living organisms. This compound is structurally related to adenine and guanine, two of the four nucleobases in DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one typically involves multi-step organic reactions starting from simpler precursors. One common method involves the cyclization of appropriate amines and carbonyl compounds under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dihydro-3H-purin-6(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups into the purine ring.
Scientific Research Applications
2-Amino-5,7-dihydro-3H-purin-6(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its role in nucleic acid metabolism and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dihydro-3H-purin-6(4H)-one involves its interaction with various molecular targets and pathways. In biological systems, it can act as an analog of natural nucleobases, interfering with nucleic acid synthesis and function. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Adenine: A naturally occurring purine nucleobase found in DNA and RNA.
Guanine: Another purine nucleobase that pairs with cytosine in DNA and RNA.
Hypoxanthine: An intermediate in the degradation of adenine and guanine.
Uniqueness
2-Amino-5,7-dihydro-3H-purin-6(4H)-one is unique in its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
2-amino-1,4,5,7-tetrahydropurin-6-one |
InChI |
InChI=1S/C5H7N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1-3H,(H,7,8)(H3,6,9,10,11) |
InChI Key |
ORSFRSRYZSZSIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















